8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Lipophilicity Permeability Drug-likeness

8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 914780-97-5) is a spirocyclic nitrile building block with molecular formula C₁₀H₁₅NO₂ and molecular weight 181.23 g/mol. The compound features a 1,4-dioxaspiro[4.5]decane core with a methyl and carbonitrile substituent at the 8-position, producing a fully saturated (Fsp³ = 0.9) and conformationally rigid (0 rotatable bonds) scaffold.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 914780-97-5
Cat. No. B3166904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
CAS914780-97-5
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1(CCC2(CC1)OCCO2)C#N
InChIInChI=1S/C10H15NO2/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h2-7H2,1H3
InChIKeyJNFOVWRVUGBVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 914780-97-5): Spirocyclic Nitrile Building Block for Drug Discovery


8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 914780-97-5) is a spirocyclic nitrile building block with molecular formula C₁₀H₁₅NO₂ and molecular weight 181.23 g/mol [1]. The compound features a 1,4-dioxaspiro[4.5]decane core with a methyl and carbonitrile substituent at the 8-position, producing a fully saturated (Fsp³ = 0.9) and conformationally rigid (0 rotatable bonds) scaffold . It is classified as a heterocyclic building block and is commercially available at 97% purity from multiple vendors, primarily serving as a protected synthetic intermediate in medicinal chemistry programs . The compound appears as an intermediate in patent EP4137491 (2023) for the preparation of 1-methyl-4-oxocyclohexane-1-carbonitrile derivatives [2].

Why 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile Cannot Be Replaced by Unsubstituted or Alternative Alkyl Spiro Nitriles


Substituting 8-methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile with the des-methyl parent (CAS 69947-09-7) or bulkier alkyl analogs introduces measurable and functionally consequential changes in lipophilicity, steric occupancy, and metabolic vulnerability that propagate through any downstream SAR or synthetic sequence. The methyl group at the 8-position increases cLogP by approximately 1.0–1.3 log units relative to the parent , elevates molecular weight by ~14 Da while adding steric bulk at a quaternary center, and eliminates the sole rotatable bond present in the parent scaffold, enforcing complete conformational rigidity [1]. The closely related 8-(cyclopropylmethyl) analog (CAS 916159-85-8, MW 221.30 Da) differs by an additional ~40 Da and markedly altered lipophilicity, while 8-phenyl and 8-(dimethylamino) congeners introduce additional H-bonding capacity, aromatic character, or ionizable functionality that diverges pharmacokinetically and synthetically . These differences are not cosmetic—they directly affect membrane permeability, metabolic stability, off-target promiscuity, and the chemical reactivity of the nitrile group in subsequent transformations. The quantitative evidence below demonstrates that this compound occupies a narrow and defined physicochemical niche within the 1,4-dioxaspiro[4.5]decane-8-carbonitrile series, and interchange with any close analog is not a zero-risk substitution.

Quantitative Comparative Evidence for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile vs. Closest Analogs


cLogP Differentiation: +1.0 to +1.3 Log Units Above the Des-Methyl Parent

The target compound exhibits a measured/computed cLogP of 1.58–1.83, depending on the prediction method . The des-methyl parent compound (CAS 69947-09-7) has a predicted ACD/LogP of 0.26 and an XLogP3 of 0.6 [1]. This represents an increase of approximately 1.0–1.3 log units attributable solely to the 8-methyl substitution. For the cyclopropylmethyl analog (CAS 916159-85-8, MW 221.30), the added hydrocarbon mass predicts a further elevated cLogP beyond 2.0, though no vendor-supplied experimental value is published .

Lipophilicity Permeability Drug-likeness

Conformational Rigidity: Zero Rotatable Bonds vs. One Rotatable Bond in the Parent

The target compound has zero rotatable bonds (PubChem, ChemScene, Fluorochem), meaning every bond is constrained within a ring system [1]. The des-methyl parent (CAS 69947-09-7) is reported in some databases with 0 rotatable bonds [2] and in others with 1 rotatable bond , depending on whether the nitrile-bearing cyclohexane ring rotation is counted. In contrast, the 8-(cyclopropylmethyl) analog introduces a flexible cyclopropylmethyl side chain, increasing the rotatable bond count and conformational entropy . Fsp³ for the target compound is 0.9 (fraction of sp³-hybridized carbons = 9/10), confirming very high saturation and three-dimensional character .

Conformational restriction Entropic benefit Scaffold rigidity

Molecular Weight and Steric Differentiation: Positioned Between Parent and Bulky Analogs

The target compound (MW 181.23 Da) occupies a narrow, desirable molecular weight window for fragment and lead-like chemical space. It is 14.03 Da heavier than the des-methyl parent (CAS 69947-09-7, MW 167.21) and 40.07 Da lighter than the 8-(cyclopropylmethyl) analog (CAS 916159-85-8, MW 221.30) . Compared to the 8-phenyl analog (CAS 51509-98-9, MW 241.29, formula C₁₅H₁₅NO₂), the target compound is 60.06 Da lighter and avoids introducing aromatic character, which carries implications for solubility, CYP inhibition potential, and chemical stability . The ethyl analog (estimated MW 195.26, C₁₁H₁₇NO₂) lies between the target and cyclopropylmethyl analog but lacks the complete conformational rigidity of the 8-methyl substitution pattern.

Molecular weight Steric bulk Lead-like properties

Synthetic Utility: Validated Intermediate in Patent EP4137491 with Reported Yield of 84.84%

The target compound is explicitly employed as a protected synthetic intermediate in patent EP4137491 A1 (2023), where it undergoes alkylation with methyl iodide to ultimately yield 1-methyl-4-oxocyclohexane-1-carbonitrile . The reported isolated yield for the alkylation step producing 8-methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is 84.84%, followed by acid-mediated dioxolane deprotection to reveal the free ketone . This synthetic route leverages the ethylene ketal protection strategy intrinsic to the 1,4-dioxaspiro[4.5]decane scaffold. Neither the des-methyl parent nor the cyclopropylmethyl analog is cited in this patent context for the same transformation, as the methyl quaternary center is integral to the downstream target structure [1].

Synthetic intermediate Process chemistry Patent precedent

Commercial Purity Benchmarking: Consistent 97% Specification Across Multiple Vendors

The target compound is supplied at a consistent 97% purity specification across multiple independent vendors, including Aladdin Scientific (≥97%, SKU M638458) , Fluorochem (97%, SKU F625231) , ChemScene (≥97%, CS-0184195) , AKSci (97%, 4189CN) , and AaronChem (97%) . In comparison, the des-methyl parent (CAS 69947-09-7) is available at 95–97% purity from various vendors , and the 8-(cyclopropylmethyl) analog (CAS 916159-85-8) is typically sold at 95% purity . The 97% specification for the target compound represents a tighter purity standard at the time of procurement, reducing the risk of unidentified impurities affecting downstream reactions.

Purity specification Quality control Procurement

Storage and Handling: Defined Cold-Chain Requirement (2–8 °C) Distinguishes from Ambient-Stable Analogs

Multiple vendors specify storage at 2–8 °C for this compound in sealed, dry conditions . The GHS classification is uniform across vendors: GHS07 (Warning), with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . By contrast, the des-methyl parent (CAS 69947-09-7) is generally stored at ambient temperature , suggesting the methyl substitution may modestly increase thermal or hydrolytic sensitivity, potentially through altered crystallinity or nitrile reactivity at the quaternary center. The 8-(cyclopropylmethyl) analog is reported as a liquid at ambient temperature , further distinguishing the solid-state properties of the target compound.

Storage stability Cold chain Handling requirements

Recommended Application Scenarios for 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Rigid, Low-MW Spirocyclic Nitriles

With MW 181.23 Da, 0 rotatable bonds, Fsp³ 0.9, and cLogP 1.58–1.83 , this compound fits the 'rule of three' fragment criteria (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Its complete conformational rigidity and fully saturated scaffold make it a suitable fragment for X-ray crystallography soaking experiments or NMR-based fragment screening, where rigid binders typically yield higher-quality electron density. The nitrile group serves as both a hydrogen bond acceptor and a synthetic handle for fragment elaboration via hydrolysis, reduction, or cycloaddition chemistry. Procurement decisions should prioritize this compound over the des-methyl parent when higher lipophilicity (ΔcLogP ~+1.2) and quaternary center steric shielding are desired for the target binding site.

Multi-Step Synthesis Requiring a Protected 1-Methyl-4-oxocyclohexane-1-carbonitrile Intermediate

Per patent EP4137491 A1 (2023), this compound serves as the ethylene ketal-protected form of 1-methyl-4-oxocyclohexane-1-carbonitrile, enabling selective alkylation at the α-position of the nitrile without competing ketone reactivity . The reported 84.84% isolated yield for the key methylation step provides a benchmark for process development . Users synthesizing BCL-2 inhibitor scaffolds or other spirocyclic pharmaceutical intermediates—where the 8-methyl-1,4-dioxaspiro[4.5]decane motif appears in patent literature —should procure this specific compound rather than the des-methyl parent, as the methyl quaternary center is integral to the target pharmacophore architecture.

Physicochemical Property SAR Studies Across the 1,4-Dioxaspiro[4.5]decane-8-carbonitrile Series

For medicinal chemistry teams exploring lipophilicity-structure relationships within a spirocyclic nitrile series, this compound provides a defined midpoint in the property continuum: cLogP 1.58–1.83 vs. 0.26–0.60 for the parent and an estimated >2.0 for the cyclopropylmethyl analog . Paired with its MW of 181.23 Da (between parent at 167.21 Da and cyclopropylmethyl at 221.30 Da) , it enables systematic SAR exploration of the steric and lipophilic contributions of the 8-position substituent. Its consistent 97% purity across multiple vendors ensures that biological assay results are not confounded by variable impurity profiles.

Building Block Procurement for Focused Library Synthesis Targeting Protein-Protein Interactions

Spirocyclic scaffolds are increasingly privileged in protein-protein interaction (PPI) inhibitor design due to their three-dimensionality and ability to project substituents into distinct vectors. The related 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol has been explicitly used in the preparation of pyrrolopyridine-based BCL-2 inhibitors . This carbonitrile analog offers the additional advantage of a nitrile functional group that can participate in key hydrogen bond interactions with backbone amides (e.g., in kinase hinge regions or PPI hot spots) or serve as a metabolic soft spot prediction tool. Its zero rotatable bonds and defined cold-chain storage requirement (2–8 °C) should be factored into library production logistics and compound management planning.

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